3-Bromopyridine-D4
Overview
Description
3-Bromopyridine-D4 is a deuterated derivative of 3-Bromopyridine, an aryl bromide with the chemical formula C5H4BrN. The deuterium labeling (D4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyridine-D4 typically involves the bromination of pyridine-D4. One common method includes the reaction of pyridine-D4 with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyridine-D4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Lithiation: The compound can undergo lithiation at low temperatures, which allows for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate are frequently used.
Lithiation: Lithium diisopropylamide (LDA) is often used for lithiation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Lithiation: The lithiated intermediate can be further reacted with electrophiles to form a wide range of substituted pyridines.
Scientific Research Applications
3-Bromopyridine-D4 is widely used in scientific research due to its versatility and stability. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and as a precursor for drug candidates.
Isotope Labeling: The deuterium atoms in this compound make it useful for studying reaction mechanisms and metabolic pathways.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromopyridine-D4 depends on the specific reaction or application. In coupling reactions, the bromine atom is typically replaced by a new carbon-carbon or carbon-nitrogen bond through the action of a palladium catalyst. The deuterium atoms do not significantly alter the reactivity of the compound but can provide valuable information in mechanistic studies due to their isotopic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Similar in structure but contains a chlorine atom instead of bromine.
2-Bromopyridine: An isomer with the bromine atom at the 2-position.
4-Bromopyridine: An isomer with the bromine atom at the 4-position.
Uniqueness
3-Bromopyridine-D4 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and mechanistic investigations. The presence of deuterium can influence reaction rates and pathways, providing insights that are not possible with non-deuterated analogs.
Properties
IUPAC Name |
3-bromo-2,4,5,6-tetradeuteriopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYPOZNGOXYSU-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Q1: What is the role of 3-Bromopyridine-D4 in the synthesis of nornicotine-2,4,5,6-d4?
A1: this compound is a key intermediate in the synthesis of nornicotine-2,4,5,6-d4. The synthesis starts with the commercially available deuterated pyridine-d5. [] The researchers first brominate pyridine-d5 to obtain this compound. This compound then undergoes a series of reactions, including lithiation, esterification, condensation, reduction, and nitrosation to ultimately yield the desired nornicotine-2,4,5,6-d4 and its N′-nitroso derivative. []
Q2: Is there any spectroscopic data available for this compound in the paper?
A2: The research article focuses on the synthesis and does not provide specific spectroscopic data for this compound. []
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